molecular formula C4H7N B1209420 1-Pyrroline CAS No. 5724-81-2

1-Pyrroline

Cat. No. B1209420
CAS RN: 5724-81-2
M. Wt: 69.11 g/mol
InChI Key: ZVJHJDDKYZXRJI-UHFFFAOYSA-N
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Patent
US03931155

Procedure details

Following essentially the same procedure as in Example XI above, but substituting 2-acetylfluorene for the 2-acetyldibenzofuran above and substituting 1-pyrroline as the trimer for the 2,3,4,5-tetrahydropyridine (as α-tripiperidein) above results in the formation of 2-fluorenyl 2-pyrrolidinylmethyl ketone as the hydrochloride salt, and which when recrystallized from isopropyl alcohol has a M.P. of 234-44°C. (dec.)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:16]=[CH:15][C:14]2[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[CH2:7][C:6]=2[CH:5]=1)(=[O:3])[CH3:2].C(C1C=CC2OC3C=CC=CC=3C=2C=1)(=O)C.[N:33]1[CH2:37][CH2:36][CH2:35][CH:34]=1.N1CCCCC=1>>[NH:33]1[CH2:37][CH2:36][CH2:35][CH:34]1[CH2:2][C:1]([C:4]1[CH:16]=[CH:15][C:14]2[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[CH2:7][C:6]=2[CH:5]=1)=[O:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C1=CC=2CC3=CC=CC=C3C2C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C1=CC2=C(OC3=C2C=CC=C3)C=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N=1CCCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1C(CCC1)CC(=O)C1=CC=2CC3=CC=CC=C3C2C=C1
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.